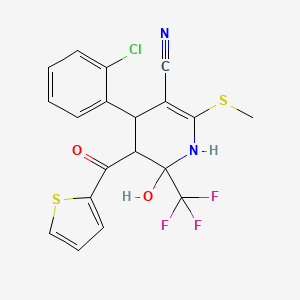

4-(2-Chlorophenyl)-6-hydroxy-2-(methylthio)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Beschreibung

4-(2-Chlorophenyl)-6-hydroxy-2-(methylthio)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a polyfunctionalized tetrahydropyridine derivative characterized by a 2-chlorophenyl substituent at position 4, a hydroxy group at position 6, a methylthio group at position 2, a thiophene-2-carbonyl moiety at position 5, and a trifluoromethyl group at position 4. The 2-chlorophenyl group may confer lipophilicity, while the trifluoromethyl group could improve metabolic stability, common in bioactive molecules .

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-2-hydroxy-6-methylsulfanyl-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N2O2S2/c1-28-17-11(9-24)14(10-5-2-3-6-12(10)20)15(16(26)13-7-4-8-29-13)18(27,25-17)19(21,22)23/h2-8,14-15,25,27H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOBSSXIAHXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(C(C(N1)(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(2-Chlorophenyl)-6-hydroxy-2-(methylthio)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyridine core with multiple functional groups, including:

- Chlorophenyl group

- Hydroxy and methylthio substituents

- Thiophene ring

- Trifluoromethyl group

- Carbonitrile functionality

These structural components contribute to its unique biological properties.

Anticancer Potential

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity through the inhibition of Polo-like Kinases (PLKs). PLKs are crucial in cell cycle regulation, and their dysregulation is often associated with cancer progression. The compound's ability to inhibit PLK activity suggests it may serve as a therapeutic agent against various neoplasms .

Antimicrobial Effects

Research has shown that thiophene derivatives possess antimicrobial properties. The presence of the thiophene ring in this compound may enhance its efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives have demonstrated activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Neuroprotective Activity

The tetrahydropyridine framework is known for neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : By targeting PLKs, the compound disrupts mitotic processes, leading to cancer cell death.

- Oxidative Stress Modulation : It may enhance antioxidant defenses in neuronal cells, reducing oxidative damage.

- Antimicrobial Action : The structural components may interfere with microbial cell wall synthesis or disrupt metabolic pathways.

Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer effects of a related compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potency comparable to established chemotherapeutics. The study concluded that further investigation into the mechanism of action is warranted .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested the compound against several bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. This suggests potential for development into a new class of antibiotics .

Vergleich Mit ähnlichen Verbindungen

Tetrahydropyridine vs. Tetrahydropyrimidinone

The target compound’s tetrahydropyridine core differs from the tetrahydropyrimidinone ring in 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one (). In contrast, the tetrahydropyridine’s reduced ring saturation may increase conformational flexibility .

Pyran vs. Pyrimidine Derivatives

4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile () features a pyran core, which lacks the nitrogen atom present in tetrahydropyridine. This structural difference alters electronic properties and reactivity, with the pyran’s oxygen atom influencing solubility and metabolic pathways .

Substituent Analysis

Chlorophenyl vs. Phenyl Groups

The target’s 2-chlorophenyl group contrasts with the unsubstituted phenyl group in Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (). Chlorine’s electronegativity may enhance binding affinity in biological targets compared to phenyl, as seen in chlorinated pharmaceuticals .

Methylthio vs. Tosyl Groups

The methylthio group in the target compound differs from the tosyl (p-toluenesulfonyl) group in . Methylthio’s smaller size and lower electron-withdrawing nature may reduce steric hindrance and alter metabolic oxidation pathways .

Antibacterial Activity

6-(Chlorothiophenyl)-2-(2-acetyl)pyridine derivatives () exhibit antibacterial properties. The target compound’s thiophene-2-carbonyl and chlorophenyl groups may similarly interact with bacterial enzymes, though its tetrahydropyridine core could modulate bioavailability .

Melting Points and Solubility

Methyl (S)-6-oxo-2-phenyl-... () has a melting point of 152–159°C, influenced by its ester group. The target’s hydroxy and carbonitrile groups may raise its melting point due to stronger hydrogen bonding .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.